N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide
Description
N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-4-8-17-16(20)19-11-9-18(10-12-19)14-6-5-7-15(13-14)21-2/h5-7,13H,3-4,8-12H2,1-2H3,(H,17,20) |
InChI Key |
OJYZVWAHCFVKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Piperazine derivatives are widely studied for their potential as therapeutic agents.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies to optimize biological activity.
Mechanism of Action
The mechanism of action of N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. Detailed studies on the molecular pathways involved can provide insights into its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: This compound exhibits high subtype-selectivity to both α1D- and α1A-adrenergic receptors.
N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide: Known for its anti-tubercular activity.
Uniqueness
N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. Its combination of a butyl group and a methoxyphenyl group makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
